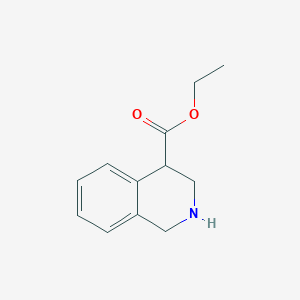

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Description

Historical Context and Discovery Timeline

The development of this compound can be traced through several decades of heterocyclic chemistry research, with its formal documentation in chemical databases occurring in the early 21st century. The compound first appeared in the PubChem database on February 8, 2007, marking its official recognition as a discrete chemical entity. However, the synthetic pathways leading to this compound have roots in much earlier research on tetrahydroisoquinoline chemistry.

The foundational work on tetrahydroisoquinoline synthesis can be traced to classical reactions such as the Pictet-Spengler reaction and the Bischler-Napieralski cyclization, which have been employed for over a century in the construction of isoquinoline frameworks. The specific application of these methodologies to carboxylate-substituted derivatives gained prominence in the late 20th and early 21st centuries as researchers recognized the potential of these compounds as pharmaceutical intermediates.

Significant developments in the synthesis of this compound emerged through patent literature in the early 2000s. A notable contribution came from methods described in United States Patent 20020055637A1, published in 2002, which detailed comprehensive approaches for synthesizing amino-substituted tetrahydroisoquinoline-carboxylic acid derivatives. These methods involved the use of solid-support chemistry and orthogonal protecting group strategies, representing a significant advancement in the field.

The period from 2004 to 2007 witnessed substantial progress in solid-phase synthesis methodologies specifically targeting tetrahydroisoquinoline derivatives. Research published in the Journal of Combinatorial Chemistry in 2004 described innovative approaches using nucleophile-sensitive resins and tert-butyloxycarbonyl-protected intermediates. These developments coincided with the growing emphasis on combinatorial chemistry and parallel synthesis in pharmaceutical research.

The timeline of synthetic method development reveals a progression from solution-phase classical reactions to sophisticated solid-phase methodologies, culminating in the establishment of reliable, scalable procedures for producing this compound. The compound's entry into commercial chemical catalogs occurred in the mid-2000s, with various suppliers beginning to offer research quantities for academic and industrial applications.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry research, serving multiple roles as a synthetic intermediate, pharmacophore component, and structural framework for natural product analogs. The compound's significance derives from both its inherent chemical properties and its potential for further functionalization.

The tetrahydroisoquinoline core structure present in this compound represents one of the most prevalent heterocyclic frameworks found in natural alkaloids and pharmaceutical agents. Research has demonstrated that tetrahydroisoquinoline derivatives possess diverse biological activities, including antimalarial properties as evidenced by studies on related tetrahydroisoquinolone compounds. The carboxylate functionality at the 4-position provides a versatile handle for further chemical modifications, enabling the synthesis of amides, esters, and other derivatives with tailored properties.

In the context of synthetic methodology development, this compound has served as a model substrate for testing new synthetic approaches. The compound has been instrumental in advancing solid-phase synthesis techniques, particularly in the development of linker strategies and protecting group methodologies. Research has shown that the compound can be successfully incorporated into automated synthesis platforms, making it valuable for high-throughput screening applications.

The structural characteristics of this compound make it particularly suitable for stereochemical studies. The presence of multiple stereocenters in related derivatives has enabled researchers to investigate asymmetric synthesis methodologies and develop enantioselective catalytic processes. Studies have demonstrated the successful application of chiral auxiliaries and asymmetric catalysis to produce enantiomerically enriched tetrahydroisoquinoline derivatives.

Recent advances in the total synthesis of complex natural products have highlighted the strategic importance of tetrahydroisoquinoline building blocks. Comprehensive reviews of tetrahydroisoquinoline alkaloid synthesis have documented the central role that compounds like this compound play in modern synthetic strategies. The compound serves as a key intermediate in the synthesis of various alkaloid families, including the benzylisoquinoline and phenanthrene alkaloids.

The following table summarizes key physicochemical properties of this compound based on computational and experimental data:

The compound's role in medicinal chemistry research extends beyond its use as a synthetic intermediate. Studies have investigated tetrahydroisoquinoline derivatives as potential therapeutic agents for various conditions, with research focusing on their interaction with biological targets such as integrins and cell adhesion molecules. The ability to modify the carboxylate group enables structure-activity relationship studies that inform drug design efforts.

Contemporary research continues to explore novel synthetic approaches to this compound and related compounds. Recent publications have described innovative methodologies involving cycloaddition reactions, asymmetric catalysis, and flow chemistry techniques. These developments reflect the ongoing importance of this compound class in modern synthetic organic chemistry and underscore the continued relevance of this compound as a valuable research tool and synthetic building block.

Properties

IUPAC Name |

ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11/h3-6,11,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBZGDODJLORLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549854 | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46389-19-9 | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Phenylalanine Alkyl Esters (Pictet-Spengler Type Cyclization)

One classical and widely used approach for preparing tetrahydroisoquinoline derivatives, including this compound, involves the cyclization of phenylalanine alkyl esters with formaldehyde or paraformaldehyde under acidic conditions.

Process Overview :

The phenylalanine ethyl ester undergoes intramolecular cyclization in the presence of an acid catalyst such as sulfuric acid or hydrobromic acid. The reaction typically proceeds at temperatures ranging from room temperature to reflux (approximately 50–80 °C) over several hours (0.5 to 36 hours, commonly 3 to 12 hours) to yield the tetrahydroisoquinoline carboxylate ester.Reaction Conditions and Purification :

The reaction mixture often contains salt-bound hydrochloric acid, which is removed by neutralization with sodium bicarbonate, followed by extraction with organic solvents such as ethyl acetate or methylene chloride. The free ester is isolated and purified by conventional methods including recrystallization and chromatography.Advantages :

This method is scalable and safe, avoiding mutagenic byproducts, and yields high purity products suitable for pharmaceutical intermediates.

Modified Pictet-Spengler Cyclization Using Hypervalent Iodine(III) Reagents

A more recent and innovative method involves the use of hypervalent iodine(III) reagents, specifically phenyliodine(III) bis(trifluoroacetate) (PIFA), to promote the cyclization of N-sulfonyl-β-phenethylamines with ethyl methylthioacetate, yielding ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates.

Reaction Scheme :

The reaction proceeds via a Pummerer-type mechanism where PIFA activates the ethyl methylthioacetate and facilitates cyclization with the N-sulfonyl-β-phenethylamine substrate.Typical Procedure :

PIFA is added to a solution of ethyl methylthioacetate in 1,2-dichloroethane and stirred at room temperature for 1 hour. Subsequently, the N-sulfonyl-β-phenethylamine is added, and the mixture is refluxed for 3 hours to complete the reaction. The product is isolated by extraction and purified via silica gel chromatography.Yields and Substrate Scope :

This method provides moderate to good yields (25–87%) even with substrates bearing electron-withdrawing groups on the aromatic ring, which traditionally reduce cyclization efficiency. Electron-rich substrates sometimes yield side products such as Friedel-Crafts alkylation products.

| Entry | Substrate (N-sulfonyl-β-phenethylamine) | Substituents (R1, R2, R3) | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2a | H, H, H | 87 | High yield |

| 2 | 2b | H, H, OMe | 42 (cyclized), 35 (side product) | Moderate yield with side product |

| 3 | 2c | H, OMe, OMe | 76 (cyclized), 21 (side product) | Good yield with side product |

| 4 | 2d | H, H, Cl | 50 (cyclized), 25 recovered starting material | Reasonable yield |

| 5 | 2e | Cl, H, H | 61 (cyclized), 18 recovered starting material | Moderate yield |

| 6 | 2f | H, Cl, H | 64 (cyclized), 15 recovered starting material | Moderate yield |

| 7 | 2g | Cl, H, Cl | 25 (cyclized), 30 recovered starting material | Lower yield |

Note: Percentages in parentheses indicate recovered starting material or side products.

- Mechanistic Insight :

Two possible cyclization pathways are proposed, both involving formation of an iminium ion intermediate facilitated by PIFA, followed by ring closure to form the tetrahydroisoquinoline core.

Alternative Cyclization Approaches and Notes

Cyclization reactions can be optimized by selecting appropriate acid catalysts and reaction temperatures to improve yield and purity.

Salt forms of intermediates (e.g., p-toluenesulfonic acid salt, trichloroacetate, methanesulfonate) can be used to enhance stability and yield during cyclization.

Monitoring reaction progress by thin layer chromatography (TLC) is effective for determining completion and optimizing reaction time.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization of Phenylalanine Alkyl Esters | Phenylalanine ethyl ester + formaldehyde | Sulfuric acid or hydrobromic acid | 50–80 °C, 0.5–36 h | High (up to quantitative) | Scalable, safe, well-established | Requires acidic conditions |

| Pictet-Spengler with PIFA | N-sulfonyl-β-phenethylamines + ethyl methylthioacetate | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Room temp then reflux, 3 h | Moderate to good (25–87%) | Works with electron-withdrawing groups; mild conditions | Side products with electron-rich substrates |

Chemical Reactions Analysis

Cyclization Reactions

The compound serves as a precursor in multicomponent cyclization reactions. For example:

-

Castagnoli–Cushman Reaction : Reacting with glutaric anhydride or analogs (e.g., succinic or maleic anhydride) under acidic conditions yields tricyclic fused derivatives. This one-step method achieves cyclization via nucleophilic attack of the enamine tautomer on the anhydride, followed by ring closure (6-exo-trig mechanism) .

| Reagent | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| Glutaric anhydride | Tricyclic imide derivative | 65–78 | TFA, rt, 24 h |

| Succinic anhydride | Fused tetrahydroisoquinoline-lactam | 58–72 | Reflux, toluene, 12 h |

Nucleophilic Substitution

The nitrogen atom in the tetrahydroisoquinoline ring undergoes substitution reactions:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) produces N-alkyl derivatives .

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) yields N-acyltetrahydroisoquinolines, which are intermediates for further functionalization .

Example :

Reductive Amination

The compound participates in reductive amination to form N-aryl derivatives:

-

Suzuki Coupling : Ortho-brominated benzylamines react with 2-ethoxyvinyl pinacolboronate under Pd catalysis, followed by intramolecular reductive amination (triethylsilane/TFA) to yield N-aryl-1,2,3,4-tetrahydroisoquinolines .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Suzuki coupling | Pd(dba)₂, SPhos, K₃PO₄, 80°C | 60–75 |

| Reductive cyclization | Et₃SiH, TFA, CH₂Cl₂, rt | 70–82 |

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ or H₂O₂ oxidizes the tetrahydroisoquinoline ring to quinoline derivatives .

-

Reduction : LiAlH₄ reduces the ester group to a primary alcohol, enabling further transformations .

Example Reaction :

Cyclocondensation with Isocyanates

Reaction with aryl or alkyl isocyanates generates carbamoyl intermediates, which cyclize to hydantoins or thiohydantoins under acidic conditions :

Procedure :

-

Carbamoylation :

-

Cyclization :

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to the carboxylic acid, enabling peptide coupling or salt formation:

-

Basic Hydrolysis : NaOH/EtOH converts the ester to 1,2,3,4-THIQ-4-carboxylic acid, which reacts with amines (EDC/HOBt) to form amides .

Key Data :

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

ETIQ serves as a crucial precursor in the synthesis of various complex organic molecules. It is particularly valuable in the construction of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The compound's ability to participate in diverse chemical reactions makes it a versatile building block.

Synthetic Routes

The synthesis of ETIQ typically involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine under acidic conditions to form the tetrahydroisoquinoline framework. This method is favored for its efficiency and ability to produce high yields of the desired product.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Pictet-Spengler Reaction | Aromatic aldehyde, amine | Acidic catalyst (HCl or H2SO4), elevated temperature | High |

Biological Applications

Pharmacological Potential

Research indicates that ETIQ has promising biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of tetrahydroisoquinolines can inhibit specific enzymes involved in disease processes, making them potential candidates for drug development.

Mechanism of Action

ETIQ and its derivatives are known to interact with various molecular targets. For instance, they may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine. This mechanism suggests potential applications in treating neurodegenerative disorders and mood disorders.

| Biological Activity | Target | Potential Application |

|---|---|---|

| Antimicrobial | Various pathogens | Infection treatment |

| Anticancer | Cancer cell lines | Cancer therapy |

| Neurotransmitter modulation | MAO inhibition | Depression treatment |

Industrial Applications

Fine Chemicals Production

In industrial settings, ETIQ is utilized for producing fine chemicals and pharmaceuticals. Its role as an intermediate in synthesizing active pharmaceutical ingredients (APIs) highlights its importance in the pharmaceutical industry.

Agrochemical Development

The compound is also explored for its potential use in developing agrochemicals. Its structural properties allow for modifications that can enhance efficacy against pests and diseases affecting crops.

Case Studies

-

Antimalarial Activity

A study published in RSC Advances examined the antimalarial activity of tetrahydroisoquinoline analogs, including ETIQ derivatives. The research highlighted their effectiveness against malaria parasites and provided insights into structure-activity relationships (SAR) that guide further drug development efforts . -

Neuroprotective Effects

Research has demonstrated that certain ETIQ derivatives exhibit neuroprotective effects in models of neurodegeneration. These findings support the hypothesis that these compounds can be developed into therapeutic agents for conditions like Alzheimer's disease . -

Chemoenzymatic Synthesis

A chemoenzymatic approach was employed to synthesize optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids from ETIQ derivatives. This method showcases the compound's utility in generating chiral building blocks crucial for pharmaceutical applications .

Mechanism of Action

The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the ethyl ester group.

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylate: A compound with the carboxylate group at the 3-position instead of the 4-position.

Uniqueness: this compound is unique due to its specific ester group and carboxylate position, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate (Et-THIQ-4-COOH) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

- Molecular Formula : C12H15NO2

- Molecular Weight : Approximately 205.257 g/mol

- Structure : Contains a tetrahydroisoquinoline core with an ethyl ester group at the 4-carboxylate position.

Et-THIQ-4-COOH interacts with various biological targets and pathways:

- Cellular Interaction : It has been shown to inhibit the PD-1/PD-L1 immune checkpoint pathway, which is significant in cancer immunotherapy.

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress.

- Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative disorders due to its ability to modulate neurotransmitter systems .

Biological Activities

The biological activities of Et-THIQ-4-COOH can be categorized as follows:

-

Anticancer Activity :

- Studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydroisoquinolines showed significant tumor-specific cytotoxicity against human oral squamous cell carcinoma (OSCC) with specific compounds exhibiting high selectivity .

- A quantitative structure–activity relationship (QSAR) analysis indicated that bulky substituents at the C-1 position enhance cytotoxicity .

- Anticonvulsant Properties :

- Vasodilatory and Analgesic Effects :

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells :

- Neuroprotective Activity :

- Mechanistic Studies :

Table of Biological Activities

| Activity Type | Specific Findings |

|---|---|

| Anticancer | Significant cytotoxicity against OSCC; TS index = 12.5 |

| Anticonvulsant | Effective in reducing seizure activity in animal models |

| Neuroprotective | Protects neurons from oxidative damage |

| Vasodilatory | Induces peripheral vasodilation |

| Analgesic | Exhibits pain-relieving properties |

Q & A

Q. What are the common synthetic routes for Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate, and how do reaction conditions influence diastereoselectivity?

this compound is synthesized via alkylation or esterification of tetrahydroisoquinoline precursors. For example, methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can react with 4-chlorobenzyl bromide in DMF using NaH as a base at 60°C to yield substituted derivatives . Esterification of carboxylic acid intermediates (e.g., trans-rac-2-hexyl-1-oxo-3-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) with H₂SO₄ in methanol is another route, achieving 90% yield . Diastereoselectivity is influenced by steric hindrance near the nitrogen atom; bulky substituents favor cis-isomers due to reduced steric strain .

Q. How is the crystal structure of this compound characterized, and what insights does this provide?

X-ray crystallography reveals triclinic symmetry (space group P1) with lattice parameters a = 6.4585 Å, b = 8.1999 Å, and c = 12.5763 Å. The structure includes a planar isoquinoline core and a carboxylate group in a pseudoaxial orientation, stabilized by intramolecular hydrogen bonds (e.g., C=O⋯H–N). These geometric parameters are critical for understanding conformational flexibility and intermolecular interactions in solid-state applications .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data sheets (SDS) indicate risks of skin/eye irritation and respiratory toxicity. Recommended protocols include:

- Use of PPE (gloves, goggles, lab coats).

- Fume hoods for ventilation during synthesis.

- Storage in sealed containers under dry, inert conditions to prevent hydrolysis .

Emergency measures for spills involve neutralization with dry sand or chemical absorbents, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How are computational and experimental methods integrated to resolve contradictions in stereochemical outcomes during synthesis?

Conflicting diastereomer ratios from similar reactions (e.g., varying yields of cis vs. trans isomers) are resolved using density functional theory (DFT) to model transition states. For instance, computational analysis of steric effects in 1,2,3,4-tetrahydroisoquinolin-1-ones shows that substituents at R₂ position influence energy barriers, aligning with experimental NMR and X-ray data . Discrepancies between predicted and observed ratios may arise from solvent polarity effects, requiring validation via controlled kinetic studies .

Q. What methodologies are employed to evaluate the anticonvulsant activity of this compound derivatives?

Derivatives are screened in vivo using the DBA/2 mouse model for audiogenic seizures. Compounds are administered intraperitoneally, and ED₅₀ values are calculated to compare efficacy against reference AMPA receptor antagonists (e.g., GYKI 52466). For example, ethyl carboxylate derivatives (e.g., compound 10f ) showed reduced activity due to poor blood-brain barrier penetration, highlighting the need for prodrug strategies or structural modifications .

Q. How do crystallographic data inform the design of tetrahydroisoquinoline-based inhibitors for neurological targets?

High-resolution X-ray structures (e.g., PDB entries) reveal binding modes of tetrahydroisoquinoline derivatives to enzymes like monoamine oxidase B (MAO-B). The carboxylate group’s orientation in this compound facilitates hydrogen bonding with catalytic residues (e.g., Tyr-435 in MAO-B), guiding structure-activity relationship (SAR) studies. Molecular docking simulations further predict modifications to enhance affinity .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches, and how are they addressed?

LC-MS/MS with electrospray ionization (ESI) is used to detect impurities ≤0.1%. For example, methyl ester byproducts from incomplete esterification are identified via m/z 247.24 [M+H]⁺. Method validation includes spike-recovery experiments (95–105% accuracy) and comparison with reference standards from Enamine Ltd . Contradictory purity claims (e.g., 95% vs. 98%) in commercial samples necessitate orthogonal validation via ¹H-NMR and elemental analysis .

Methodological Considerations

Q. How are reaction kinetics optimized for scale-up synthesis without compromising yield?

Key parameters include:

- Temperature control (e.g., maintaining 60°C in DMF to prevent side reactions).

- Solvent selection (e.g., ethyl acetate for easy extraction of polar intermediates).

- Catalyst screening (e.g., NaH vs. K₂CO₃ for base-sensitive substrates) .

Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real-time, reducing batch failures .

Q. What strategies mitigate neurotoxicity risks associated with tetrahydroisoquinoline analogs?

Structural analogs of MPTP (a neurotoxin) are avoided by excluding N-methyl groups. In vitro neurotoxicity screening using SH-SY5Y cells and mitochondrial complex I inhibition assays are conducted prior to in vivo studies. Derivatives with ethyl carboxylate moieties show lower toxicity profiles compared to N-alkylated variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.